N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, an oxadiazole ring, and a pyrazine ring, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl4).
Cyclization: The intermediate product undergoes cyclization to form the oxadiazole ring.
Final Product Formation: The final step involves the formation of the target compound through a coupling reaction, such as a Suzuki cross-coupling reaction, using aryl or heteroaryl boronic acids.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 2-aminobenzamide derivatives
Uniqueness
N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide stands out due to its unique combination of thiophene, oxadiazole, and pyrazine rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2S/c17-9(8-5-12-2-3-13-8)14-11-16-15-10(18-11)7-1-4-19-6-7/h1-6H,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQGRGCYYFLHCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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